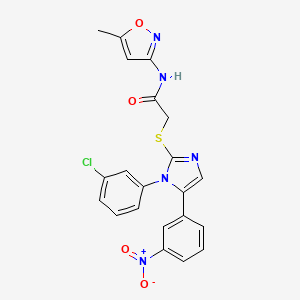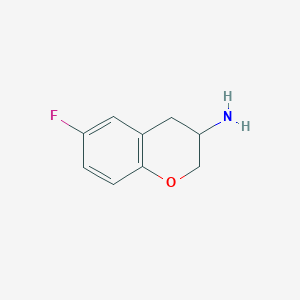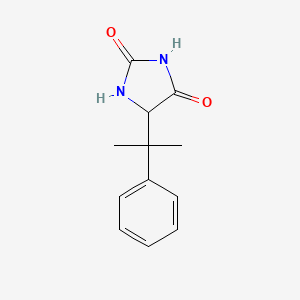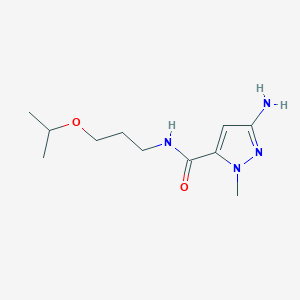
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with potential applications in various scientific fields. It features both imidazole and isoxazole rings, and presents a unique arrangement of functional groups that may influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be approached through multi-step organic reactions. One possible route involves:
Formation of the Imidazole Ring: : A condensation reaction involving 3-chlorobenzaldehyde and 3-nitrobenzylamine under acidic or basic conditions.
Thioether Formation: : Subsequent nucleophilic substitution reaction with a suitable sulfur-containing reagent to introduce the thioether linkage.
Isoxazole Ring Formation: : Cycloaddition reaction to form the 5-methylisoxazole ring using precursors like hydroxylamine and acetic anhydride.
Industrial Production Methods
In an industrial setting, optimizations such as solvent choices, catalysts, and temperature control are crucial to maximize yield and purity. Typically, large-scale production would involve continuous flow reactors and automation to handle the synthesis steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions at specific functional groups, like the thioether or nitro groups, under strong oxidizing conditions.
Reduction: : The nitro group can be reduced to an amine, potentially altering the compound's biological activity.
Substitution: : The chlorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing further derivatization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amino derivatives from the reduction of the nitro group.
Substitution: : Various functionalized phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: : As a versatile intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of functional groups that can interact with biological targets.
Medicine: : Potentially as a pharmacophore in drug design, particularly for targeting neurological pathways.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The compound's mechanism of action in biological systems may involve binding to specific proteins or enzymes, thereby inhibiting their activity. For instance, the imidazole ring may coordinate with metal ions in metalloproteins, disrupting their normal function. Pathways involved could include inhibition of enzyme activity or modulation of receptor functions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of functional groups:
Similar Compounds: : 1-((3-chlorophenyl)thio)-1H-imidazole, 1-(3-nitrophenyl)-1H-imidazole, and other derivatives of imidazole and isoxazole.
Uniqueness: : The specific arrangement and types of substituents may confer unique properties like enhanced biological activity or improved stability.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-8-19(25-31-13)24-20(28)12-32-21-23-11-18(14-4-2-7-17(9-14)27(29)30)26(21)16-6-3-5-15(22)10-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCGGARPGHSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)
![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)


